molecular formula C17H16N2O6 B1361665 Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate CAS No. 1033463-24-9

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate

Cat. No. B1361665
M. Wt: 344.32 g/mol
InChI Key: CVUKWVVZWXRENP-UHFFFAOYSA-N
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Description

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, or MA2NB, is an organic compound with a wide range of scientific applications. It is an acyl amide that has been used in the synthesis of a variety of compounds with diverse biological activities. This compound has been studied extensively due to its potential therapeutic and industrial applications.

Scientific Research Applications

Bioreductive Prodrug Development

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, as a derivative of 4-nitrobenzyl carbamates, is significant in developing bioreductive prodrugs. These compounds interact with the E. coli B nitroreductase to form hydroxylamines, which fragment to release toxic amine-based toxins, a key mechanism in targeted drug therapies. The rate of fragmentation is critical in these applications, and research has explored the impact of various substituents on this rate to enhance the efficacy of these prodrugs (Hay, Sykes, Denny, & O'Connor, 1999).

Hydroxyl Function Protection

In organic synthesis, the 4-nitrobenzyl group is employed to protect hydroxyl functions. It can be selectively removed in the presence of other benzyl-type protecting groups, a process which involves reduction followed by electrochemical oxidation. This method highlights the versatility of the 4-nitrobenzyl group in synthetic applications, indicating potential uses for related compounds (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

Carbon Surface Grafting

The mediated oxidation of 4-nitrophenylacetate, a compound related to methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, has been used for grafting carbon surfaces in electrochemical studies. This research demonstrates the compound's potential in creating carbon surface modifications, an area of interest in materials science and electrochemistry (Astudillo, Galano, & González, 2007).

Photolabile Linker Studies

The compound's photolabile properties are investigated in model studies for new o-nitrobenzyl photolabile linkers. These studies contribute to the development of linkers with controlled photochemical cleavage rates, essential for applications in photochemistry and the design of light-sensitive materials (Holmes, 1997).

properties

IUPAC Name

methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUKWVVZWXRENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate

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